molecular formula C8H14Cl2N2 B12092415 1,3-Phenylenedimethanamine dihydrochloride

1,3-Phenylenedimethanamine dihydrochloride

Cat. No.: B12092415
M. Wt: 209.11 g/mol
InChI Key: TZQKBVRYFWPVEQ-UHFFFAOYSA-N
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Description

1,3-Phenylenedimethanamine dihydrochloride: is an organic compound with the molecular formula C8H14Cl2N2 . It is a derivative of 1,3-phenylenedimethanamine, where the amine groups are converted into their dihydrochloride salt form. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Phenylenedimethanamine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-phenylenedimethanamine with hydrochloric acid. The reaction typically occurs under ambient conditions, resulting in the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Phenylenedimethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Phenylenedimethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and coatings

Mechanism of Action

The mechanism of action of 1,3-phenylenedimethanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Phenylenedimethanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in industrial and research applications where these properties are advantageous .

Properties

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

[3-(aminomethyl)phenyl]methanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h1-4H,5-6,9-10H2;2*1H

InChI Key

TZQKBVRYFWPVEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN)CN.Cl.Cl

Origin of Product

United States

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